4,4,4-Trifluoro-1-(1,3-thiazol-2-yl)butane-1,3-dione
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Overview
Description
4,4,4-Trifluoro-1-(1,3-thiazol-2-yl)butane-1,3-dione is a fluorinated organic compound with the molecular formula C7H4F3NO2S. It is known for its unique chemical structure, which includes a trifluoromethyl group and a thiazole ring. This compound is used in various scientific research applications due to its distinctive properties.
Preparation Methods
The synthesis of 4,4,4-Trifluoro-1-(1,3-thiazol-2-yl)butane-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of 2-acetylthiazole with trifluoroacetic anhydride in the presence of a base. The reaction typically proceeds under mild conditions and yields the desired product with high purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include additional purification steps to ensure the compound meets the required specifications for various applications .
Chemical Reactions Analysis
4,4,4-Trifluoro-1-(1,3-thiazol-2-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used[4][4].
Scientific Research Applications
4,4,4-Trifluoro-1-(1,3-thiazol-2-yl)butane-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-1-(1,3-thiazol-2-yl)butane-1,3-dione involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group and thiazole ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
4,4,4-Trifluoro-1-(1,3-thiazol-2-yl)butane-1,3-dione can be compared with other similar compounds, such as:
4,4,4-Trifluoro-1-(2-thienyl)butane-1,3-dione: This compound has a thiophene ring instead of a thiazole ring, which affects its chemical properties and reactivity.
4,4,4-Trifluoro-1-phenylbutane-1,3-dione: The presence of a phenyl group instead of a thiazole ring leads to different applications and reactivity patterns.
These comparisons highlight the unique features of this compound, such as its specific interactions with biological targets and its versatility in chemical synthesis.
Properties
IUPAC Name |
4,4,4-trifluoro-1-(1,3-thiazol-2-yl)butane-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2S/c8-7(9,10)5(13)3-4(12)6-11-1-2-14-6/h1-2H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RABBUDYHJFHMOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C(=O)CC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380264 |
Source
|
Record name | 4,4,4-trifluoro-1-(1,3-thiazol-2-yl)butane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306935-40-0 |
Source
|
Record name | 4,4,4-Trifluoro-1-(2-thiazolyl)-1,3-butanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306935-40-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4,4-trifluoro-1-(1,3-thiazol-2-yl)butane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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